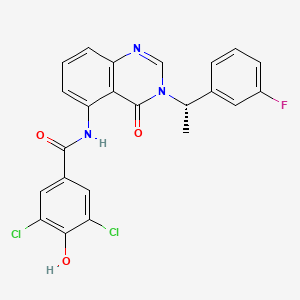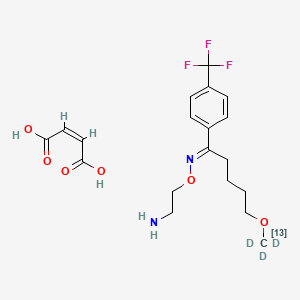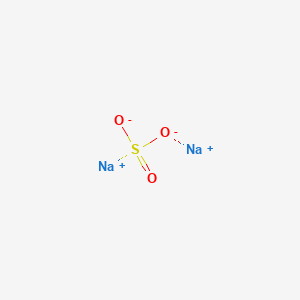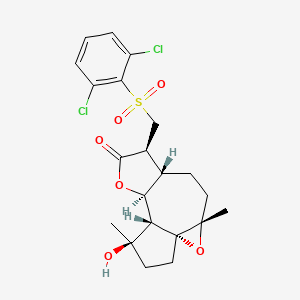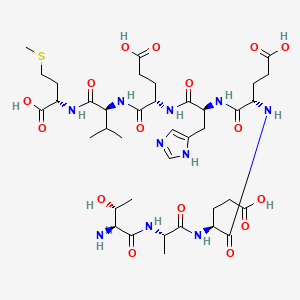
Octapeptide 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octapeptide-2 is a synthetic peptide derived from human thymosin beta-4. It is known for its stability and skin permeation properties, making it a popular ingredient in cosmetic products aimed at promoting hair growth. Octapeptide-2 functions by activating the stem cells of hair follicles, thereby increasing cell growth and migration .
Preparation Methods
Octapeptide-2 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The peptide chain is elongated by coupling protected amino acids using reagents like HCTU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and collidine in dimethylformamide (DMF). After the desired sequence is assembled, the peptide is cleaved from the resin and purified .
Chemical Reactions Analysis
Octapeptide-2 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
Octapeptide-2 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and reactions. In biology, it is employed in research on cell growth and migration, particularly in the context of hair follicle stem cells. In medicine, Octapeptide-2 is investigated for its potential in promoting hair growth and wound healing. Industrially, it is used in the formulation of high-end hair growth-stimulating shampoos, masks, and serums .
Mechanism of Action
Octapeptide-2 exerts its effects by activating the stem cells of hair follicles. It promotes cell growth and migration by stimulating the synthesis of collagen, elastin, and fibronectin by fibroblasts. The peptide also inhibits protease production, which helps restore hair growth. The molecular targets involved include various growth factors and signaling pathways that regulate cell proliferation and differentiation .
Comparison with Similar Compounds
Octapeptide-2 is often compared with other hair growth-promoting peptides such as acetyl hexapeptide-3 and acetyl octapeptide-3. While acetyl hexapeptide-3 is known for its anti-wrinkle properties, acetyl octapeptide-3 is more effective in improving facial wrinkles. Octapeptide-2, on the other hand, is specifically designed to promote hair growth by enhancing the activity of hair follicle stem cells. Its stability and prolonged action make it unique among similar compounds .
Properties
Molecular Formula |
C38H60N10O16S |
|---|---|
Molecular Weight |
945.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H60N10O16S/c1-17(2)30(37(62)46-24(38(63)64)12-13-65-5)48-34(59)23(8-11-28(54)55)45-35(60)25(14-20-15-40-16-41-20)47-33(58)22(7-10-27(52)53)44-32(57)21(6-9-26(50)51)43-31(56)18(3)42-36(61)29(39)19(4)49/h15-19,21-25,29-30,49H,6-14,39H2,1-5H3,(H,40,41)(H,42,61)(H,43,56)(H,44,57)(H,45,60)(H,46,62)(H,47,58)(H,48,59)(H,50,51)(H,52,53)(H,54,55)(H,63,64)/t18-,19+,21-,22-,23-,24-,25-,29-,30-/m0/s1 |
InChI Key |
IZUXSDLDQJZDFW-BNJNSGOPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


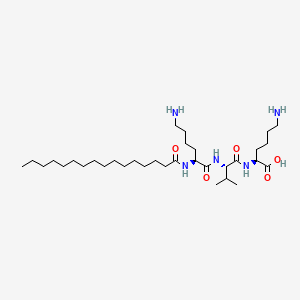
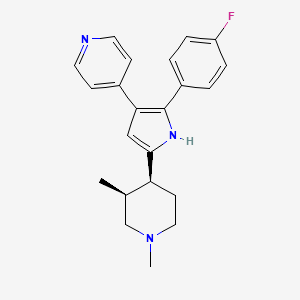


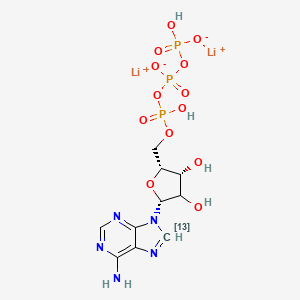
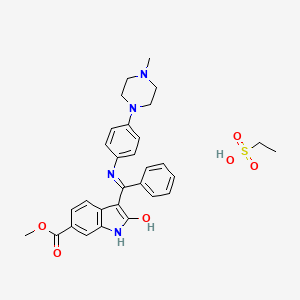

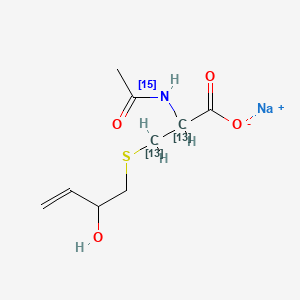
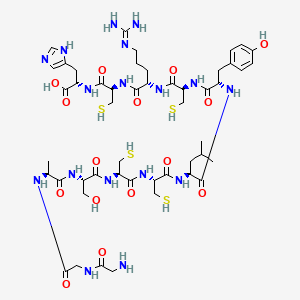
![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)
